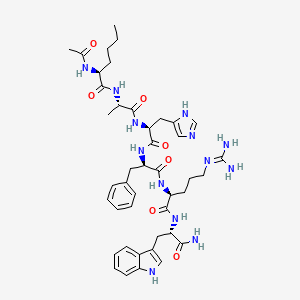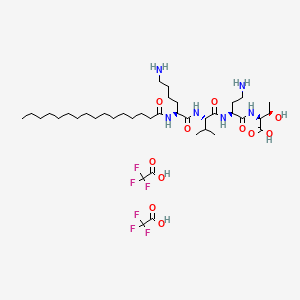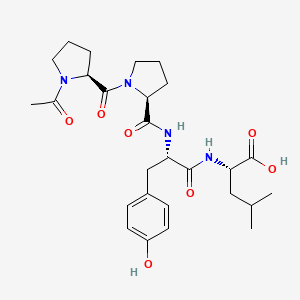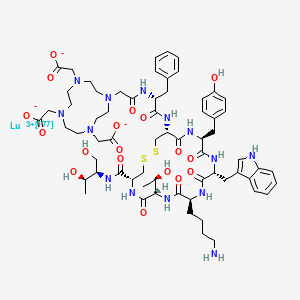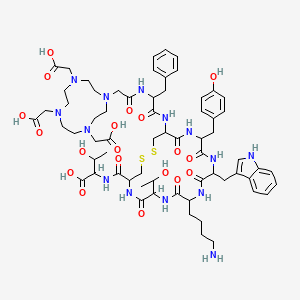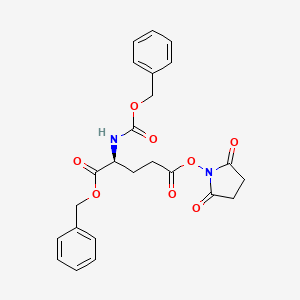
Z-Glu(osu)-obzl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Glu(osu)-obzl is a chemical compound that has gained attention in scientific research due to its potential applications in the field of biochemistry and physiology. This compound is a derivative of the amino acid glutamic acid and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Environmental Remediation and Energy Conversion
- Artificial Z-scheme Photocatalytic Systems : Z-scheme photocatalysis, inspired by the Z-scheme mechanism in natural photosynthesis, has shown promise in environmental remediation and energy conversion. These systems effectively promote the separation of photogenerated electron-hole pairs, optimizing the photocatalytic system's oxidation and reduction abilities. They are applied in degrading organic pollutants, heavy metal ion redox, micro-organism inactivation, and water-splitting for H2 and O2 evolution. Such systems represent a significant leap in addressing environmental degradation and energy shortages (Huang et al., 2019).
Biochemical Processes
- Glutamic Acid and Derivatives as Corrosion Inhibitors : Research on glutamic acid and its derivatives, including possibly Z-Glu(osu)-obzl related compounds, has explored their use as corrosion inhibitors for metals. These compounds have shown varying effectiveness based on experimental conditions, highlighting the complex interaction between biochemical compounds and metal surfaces (Hamadi et al., 2018).
Materials Science
- Zinc Oxide Nanostructures : One-dimensional zinc oxide (ZnO) nanostructures, such as rods, wires, belts, and tubes, have been extensively studied for their unique properties, including in photonics, sensors, and photocatalysis. These materials, related by chemical composition to the broader field of zinc and its compounds, demonstrate the potential for advanced materials in environmental applications, such as degrading pollutants under light irradiation (Udom et al., 2013).
Propiedades
IUPAC Name |
1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-22(29)14-11-19(23(30)32-15-17-7-3-1-4-8-17)25-24(31)33-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,31)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPBJHNMTZCVEA-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Glu(osu)-obzl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


